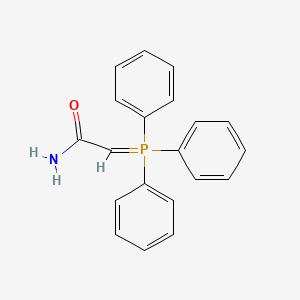

Acetamide, 2-(triphenylphosphoranylidene)-

Description

Overview of Phosphorus Ylide Chemistry and Its Synthetic Significance

First discovered in the early 20th century, the synthetic utility of phosphorus ylides was brought to the forefront by Georg Wittig in the 1950s, a discovery that earned him the Nobel Prize in Chemistry in 1979. berkeley.edulibretexts.org The Wittig reaction has since become an indispensable tool in organic synthesis, enabling the conversion of carbonyl compounds into alkenes with a high degree of control over the position of the newly formed double bond. thermofisher.comberkeley.edu

The general structure of a phosphorus ylide can be represented by two resonance structures: the ylide form (Ph₃P⁺-C⁻HR) and the ylene form (Ph₃P=CHR). The reactivity of the ylide is centered on the nucleophilic carbanion, which readily attacks the electrophilic carbonyl carbon of aldehydes and ketones. masterorganicchemistry.com This initial nucleophilic addition leads to the formation of a four-membered ring intermediate called an oxaphosphetane, which then collapses to form the alkene and triphenylphosphine (B44618) oxide, the thermodynamic driving force for the reaction. berkeley.edulibretexts.org

The synthetic significance of phosphorus ylides is vast, with applications in the synthesis of natural products, pharmaceuticals, and fine chemicals. nih.gov For instance, the industrial synthesis of Vitamin A relies on a Wittig reaction. The versatility of this reaction allows for the formation of a wide array of alkenes, from simple to complex polyenes.

Academic and Research Importance of Acetamide-Functionalized Triphenylphosphoranylidene Compounds

Acetamide-functionalized triphenylphosphoranylidene compounds, such as "Acetamide, 2-(triphenylphosphoranylidene)-" and its derivatives, are of significant interest in academic and research settings. Their stability allows for easier handling and purification, making them reliable reagents in multi-step syntheses.

A closely related compound, N-methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide , has been utilized as a reactant for the synthesis of electron-deficient alkenes through the stereoselective olefination of N-sulfonyl imines. chemicalbook.com It also finds application in phosphine-catalyzed asymmetric addition reactions and in the synthesis of bioactive molecules like aigialomycin D, a protein kinase inhibitor with potential anticancer properties. chemicalbook.com The presence of the Weinreb amide functionality in this related ylide provides a versatile handle for further transformations.

The academic importance of these acetamide-functionalized ylides lies in their ability to introduce an α,β-unsaturated amide moiety into a molecule. This structural motif is present in numerous biologically active compounds and natural products. The controlled (E)-selectivity of the Wittig reaction with these stabilized ylides is a key advantage in the synthesis of complex targets where specific stereochemistry is crucial.

Furthermore, research into the synthesis of novel heterocyclic compounds often employs phosphorus ylides. While direct applications of "Acetamide, 2-(triphenylphosphoranylidene)-" in this area are not extensively documented, the reactivity pattern of stabilized ylides suggests its potential in constructing nitrogen-containing heterocyclic frameworks. researchgate.netekb.eg

Historical Context and Evolution of Wittig Olefination in Advanced Organic Synthesis

The Wittig reaction, since its inception in 1954, has undergone significant evolution. berkeley.edu Initially, the focus was on the fundamental transformation of carbonyls to alkenes. However, as the demands of organic synthesis grew more complex, so did the need for more sophisticated and selective olefination methods.

One of the major advancements was the development of modifications to control the stereochemical outcome of the reaction. The Schlosser modification , for instance, allows for the synthesis of pure (E)-alkenes from non-stabilized ylides, which would typically give (Z)-alkenes. wikipedia.org This is achieved by using a strong base at low temperatures to deprotonate the betaine (B1666868) intermediate, followed by reprotonation to favor the more stable trans-betaine.

Another significant development was the Horner-Wadsworth-Emmons (HWE) reaction , which utilizes phosphonate (B1237965) carbanions instead of phosphonium (B103445) ylides. thermofisher.com These reagents are generally more reactive than stabilized ylides and offer the advantage of producing water-soluble phosphate (B84403) byproducts, simplifying purification. The HWE reaction is particularly effective for the synthesis of (E)-α,β-unsaturated esters.

The introduction of ylides with diverse functionalities, such as the acetamide (B32628) group, has further expanded the scope of the Wittig reaction. These functionalized ylides allow for the direct incorporation of complex structural units into molecules, streamlining synthetic routes and enabling the construction of previously inaccessible targets. The continuous development of new ylides and reaction conditions underscores the enduring importance of the Wittig olefination in modern organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

2-(triphenyl-λ5-phosphanylidene)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18NOP/c21-20(22)16-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H2,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFMHVSOHCEONZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=CC(=O)N)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18NOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192083 | |

| Record name | Acetamide, 2-(triphenylphosphoranylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38821-11-3 | |

| Record name | 2-(Triphenylphosphoranylidene)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38821-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-(triphenylphosphoranylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038821113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-(triphenylphosphoranylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for Acetamide, 2 Triphenylphosphoranylidene and Analogues

Conventional Synthetic Routes: Deprotonation of Phosphonium (B103445) Salts

The most traditional and widely employed method for synthesizing phosphorus ylides is a two-step process known as the "salt method". e-bookshelf.de This approach involves the initial formation of a phosphonium salt, which is subsequently deprotonated using a suitable base to generate the desired ylide.

Formation of Precursor Phosphonium Salts via SN2 Reaction Pathways

The synthesis of the necessary precursor, an alkylphosphonium salt, is typically achieved through the quaternization of a phosphine (B1218219) with an alkyl halide. lumenlearning.combdmaee.net For Acetamide (B32628), 2-(triphenylphosphoranylidene)-, the synthesis commences with the reaction of triphenylphosphine (B44618) with a 2-haloacetamide, such as 2-chloroacetamide (B119443) or 2-bromoacetamide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic phosphorus atom of triphenylphosphine attacks the electrophilic α-carbon of the haloacetamide, displacing the halide ion. lumenlearning.comlibretexts.org

The general reaction is as follows: (C₆H₅)₃P + X-CH₂CONH₂ → [(C₆H₅)₃P⁺-CH₂CONH₂]X⁻ (where X = Cl, Br)

This SN2 reaction is generally efficient for primary halides like 2-haloacetamides. wikipedia.org The product, (2-amino-2-oxoethyl)triphenylphosphonium halide, is a stable crystalline solid that can be isolated and purified before the subsequent deprotonation step.

Interactive Data Table: SN2 Formation of Phosphonium Salt Precursors

| Phosphine | Alkyl Halide | Resulting Phosphonium Salt | Reaction Type |

|---|---|---|---|

| Triphenylphosphine | 2-Chloroacetamide | (2-Amino-2-oxoethyl)triphenylphosphonium chloride | SN2 |

| Triphenylphosphine | Methyl bromide | Methyltriphenylphosphonium bromide | SN2 |

| Triphenylphosphine | Benzyl bromide | Benzyltriphenylphosphonium bromide | SN2 |

Selection and Application of Strong Bases for Ylide Generation

The second step in the conventional route is the deprotonation of the phosphonium salt at the carbon adjacent to the phosphorus atom. The acidity of this α-proton is significantly increased due to the electron-withdrawing nature of the positively charged phosphonium group. libretexts.org For stabilized ylides, where the negative charge on the carbanion is further delocalized by an adjacent electron-withdrawing group (like the amide group in the target compound), relatively weaker bases can be used. However, strong bases are commonly employed to ensure complete and rapid ylide formation. wikipedia.org

Commonly used strong bases for this transformation include:

n-Butyllithium (n-BuLi): A very strong organolithium base, it readily and irreversibly deprotonates most phosphonium salts. lumenlearning.comwikipedia.org The reaction is typically performed in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether under an inert atmosphere.

Sodium Hydride (NaH): A strong, non-nucleophilic base that is often used as a dispersion in mineral oil. chemspider.comthieme-connect.de It reacts with the phosphonium salt in a solvent such as THF or dimethylformamide (DMF) to produce the ylide and hydrogen gas. nih.govrsc.org

Sodium Methoxide (B1231860) (NaOMe): While weaker than n-BuLi or NaH, alkoxides like sodium methoxide or sodium ethoxide can be sufficient for deprotonating phosphonium salts that have sufficiently acidic α-protons, particularly those stabilized by resonance.

The choice of base and solvent can influence the reactivity and stability of the resulting ylide. Once formed, the ylide is often used in situ for subsequent reactions like the Wittig olefination. e-bookshelf.de

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer a more efficient alternative to traditional stepwise synthesis by combining three or more reactants in a single operation to form a product that incorporates portions of all starting materials. arkat-usa.org This approach aligns with the principles of atom economy and procedural simplicity.

Three-Component Reactions Involving Triphenylphosphine, Acetylenic Esters, and Nucleophiles

A well-established MCR for the synthesis of stabilized phosphorus ylides involves the reaction between triphenylphosphine, an activated acetylenic ester (such as dimethyl acetylenedicarboxylate, DMAD), and a proton source (a nucleophile). researchgate.net Amides, including urea (B33335) and its derivatives, can serve as the N-H acidic proton source in this reaction. researchgate.netnih.gov

The proposed mechanism proceeds as follows:

Initial Adduct Formation: Triphenylphosphine acts as a nucleophile and attacks one of the sp-hybridized carbons of the acetylenic ester, forming a highly reactive 1:1 zwitterionic intermediate. arkat-usa.orgresearchgate.net

Protonation: The N-H proton from the amide (e.g., acetamide) is acidic enough to protonate the carbanionic part of the zwitterion. This results in the formation of a vinyltriphenylphosphonium salt.

Michael Addition: The conjugate base of the amide (the amidate anion) then acts as a nucleophile and attacks the β-carbon of the vinylphosphonium salt in a Michael-type addition. This final step yields the stable phosphorus ylide. researchgate.net

This method provides a direct, salt-free route to highly functionalized and stabilized ylides in excellent yields under mild, neutral conditions. ingentaconnect.com

Innovations in Green and Sustainable Ylide Synthesis

In recent years, there has been a significant drive to develop more environmentally benign synthetic methods. For phosphorus ylide synthesis, this has led to innovations that reduce or eliminate the use of hazardous organic solvents.

One major advancement is the use of mechanochemistry , where mechanical force (e.g., ball-milling) is used to induce chemical reactions in the solid state, often in the absence of any solvent. scispace.comresearchgate.net Stabilized phosphorus ylides have been successfully generated by ball-milling the corresponding solid phosphonium salt with a solid inorganic base like potassium carbonate. scispace.com This solvent-free method is highly efficient, generates minimal waste, and can produce the ylide in nearly quantitative yields.

Another green approach involves performing the synthesis in aqueous media . While traditionally avoided due to the reactivity of many organometallic reagents with water, certain one-pot syntheses of stable phosphorus ylides can be conducted in water, sometimes with the aid of a catalyst like β-cyclodextrin to enhance the solubility of organic reactants. researchgate.net This approach eliminates the need for volatile and often toxic organic solvents, thereby improving the safety and environmental profile of the synthesis. researchgate.net

Interactive Data Table: Comparison of Ylide Synthesis Methodologies

| Methodology | Key Reactants | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Conventional (Salt Method) | Triphenylphosphine, 2-Haloacetamide, Strong Base (e.g., n-BuLi) | Anhydrous organic solvent (THF), Inert atmosphere, Often low temp. | Well-established, reliable, high-yielding | Multi-step, requires strong/hazardous bases, stoichiometric waste |

| Three-Component Reaction | Triphenylphosphine, Acetylenic Ester, Amide | Organic solvent (e.g., Dichloromethane), Room temperature | One-pot, high atom economy, mild conditions, salt-free | Requires specific activated acetylenes |

| Mechanochemistry | Phosphonium Salt, Solid Base (e.g., K₂CO₃) | Solvent-free, ball-milling | Green (solventless), high yield, simple workup | Requires specialized equipment (ball mill) |

| Aqueous Synthesis | Reactants for 3-component reaction + Catalyst (e.g., β-cyclodextrin) | Water as solvent | Environmentally benign, safe | Limited substrate scope, may require catalyst |

Sonication-Assisted Synthetic Protocols

The application of ultrasound in organic synthesis, known as sonochemistry, has emerged as a powerful tool for accelerating reaction rates and improving yields. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement of chemical reactivity.

In the context of phosphorus ylide synthesis, sonication is typically applied to the classic salt method. This involves the quaternization of triphenylphosphine with a suitable haloacetamide, followed by deprotonation with a base. Ultrasound can be employed in both steps to enhance the reaction efficiency. The synthesis of acetamide derivatives has been shown to benefit from ultrasound irradiation, with significant reductions in reaction times and increases in product yields. nih.gov

While a specific protocol for the direct sonication-assisted synthesis of Acetamide, 2-(triphenylphosphoranylidene)- is not extensively detailed in the literature, the principles can be extrapolated from similar ultrasound-assisted Wittig reactions and the synthesis of other acetamide-containing compounds. For instance, the ultrasound-assisted synthesis of various heterocyclic compounds has demonstrated the versatility of this technique. nih.gov The use of ultrasound can facilitate the formation of the phosphonium salt from triphenylphosphine and 2-chloroacetamide in a shorter time and potentially at lower temperatures than conventional heating. Subsequently, the deprotonation of the resulting phosphonium salt using a suitable base can also be accelerated by sonication.

Table 1: Comparison of Conventional and Sonication-Assisted Synthesis of Acetamide Derivatives

| Parameter | Conventional Method | Sonication-Assisted Method | Reference |

| Reaction Time | Several hours to days | Minutes to a few hours | nih.gov |

| Yield | Moderate to good | Good to excellent | nih.gov |

| Temperature | Often requires heating | Can often be performed at room temperature | univ.kiev.ua |

| Energy Consumption | Higher | Lower | nih.gov |

The data clearly indicates that sonication offers a more energy-efficient and rapid synthetic route. The choice of solvent and base remains a critical parameter, with various systems being compatible with sonochemical methods.

Reactions in Aqueous Media and Solvent-Free Conditions

In a concerted effort to move towards more environmentally benign synthetic processes, significant research has been directed towards minimizing or eliminating the use of organic solvents. This has led to the exploration of water as a reaction medium and the development of solvent-free synthetic methodologies for phosphorus ylides.

Aqueous Media:

Traditionally, the synthesis of phosphorus ylides is conducted in anhydrous organic solvents due to the perceived sensitivity of the ylides and the strong bases often used for their generation. However, it has been demonstrated that stabilized phosphorus ylides, such as those bearing an acetamide group, exhibit sufficient stability to be synthesized and utilized in aqueous environments. The key to successful aqueous synthesis often lies in the three-component reaction of triphenylphosphine, an activated acetylene (B1199291) (like dimethyl acetylenedicarboxylate), and an N-H acidic compound, such as an amide. orgchemres.orgresearchgate.net This approach avoids the pre-formation of a phosphonium salt and the use of strong, water-sensitive bases.

The use of water as a solvent is not only environmentally friendly but can also offer unique reactivity and selectivity due to hydrophobic effects and the high polarity of water. While direct synthesis of Acetamide, 2-(triphenylphosphoranylidene)- from 2-chloroacetamide in water is less common, the stability of analogous stabilized ylides in water suggests its feasibility, particularly for subsequent Wittig reactions. researchgate.net

Solvent-Free Conditions:

A significant advancement in the solvent-free synthesis of phosphorus ylides has been the application of mechanochemistry, specifically high-energy ball-milling. This technique involves the mechanical grinding of solid reactants, which can induce chemical reactions without the need for a solvent. It has been successfully demonstrated that stabilized, semistabilized, and even nonstabilized phosphorus ylides can be generated through this method.

In a typical mechanochemical procedure for a stabilized ylide, the corresponding phosphonium salt is milled with a solid inorganic base, such as anhydrous potassium carbonate. The mechanical energy facilitates the deprotonation of the phosphonium salt to yield the ylide in a solid form. This solvent-free approach offers numerous advantages, including the complete elimination of solvent waste, high reaction efficiency, and often quantitative yields. wipo.intscispace.com

For the synthesis of Acetamide, 2-(triphenylphosphoranylidene)-, the corresponding phosphonium salt, (carbamoylmethyl)triphenylphosphonium chloride, would be subjected to ball-milling with a solid base. The resulting solid ylide could then be used directly in a subsequent solvent-free Wittig reaction, also conducted via mechanochemical means.

Table 2: Overview of Green Synthetic Approaches for Stabilized Phosphorus Ylides

| Methodology | Key Features | Advantages | Representative Precursors |

| Aqueous Synthesis | Utilizes water as the reaction medium. Often a one-pot, three-component reaction. | Environmentally benign, potential for unique reactivity. | Triphenylphosphine, dialkyl acetylenedicarboxylates, amides (e.g., N,N-dimethylacetamide). orgchemres.org |

| Solvent-Free (Mechanochemistry) | Reactions are induced by mechanical energy (ball-milling). | Eliminates solvent waste, high yields, applicable to various ylide types. | Phosphonium salts and solid bases (e.g., K₂CO₃). wipo.intscispace.com |

These green methodologies represent a significant step forward in the sustainable synthesis of Acetamide, 2-(triphenylphosphoranylidene)- and its analogues, offering pathways that are not only more environmentally responsible but also often more efficient than traditional methods.

Chemical Reactivity and Mechanistic Investigations of Acetamide, 2 Triphenylphosphoranylidene

Core Reactivity in Wittig Olefination Reactions

The Wittig reaction is a cornerstone of alkene synthesis, proceeding through a sequence of well-studied intermediates and transition states. For stabilized ylides such as Acetamide (B32628), 2-(triphenylphosphoranylidene)-, the reaction with aldehydes and ketones follows a generally accepted mechanistic framework.

Initial Nucleophilic Addition to Carbonyl Compounds and Betaine (B1666868) Formation

The formation of the betaine is a crucial point for determining the eventual stereochemistry of the alkene product. Two diastereomeric betaines can be formed: an erythro and a threo form. The relative rates of formation and interconversion of these betaines can influence the final Z/E ratio of the alkene.

Four-Membered Oxaphosphetane Intermediate Cyclization and Decomposition

Following its formation, the betaine intermediate undergoes a rapid intramolecular cyclization to form a four-membered heterocyclic ring containing both oxygen and phosphorus, known as an oxaphosphetane. organic-chemistry.orgresearchgate.net This cyclization is driven by the electrostatic attraction between the negatively charged oxygen and the positively charged phosphorus atoms in the betaine.

The oxaphosphetane is an unstable intermediate that readily decomposes in a concerted, syn-elimination process to yield the final products: the alkene and triphenylphosphine (B44618) oxide. researchgate.net The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major thermodynamic driving force for the entire Wittig reaction. researchgate.net The stereochemistry of the alkene is directly determined by the geometry of the oxaphosphetane intermediate from which it is formed.

Concerted vs. Stepwise Mechanistic Pathways

There has been considerable debate regarding whether the formation of the oxaphosphetane from the ylide and carbonyl compound is a concerted [2+2] cycloaddition or a stepwise process involving a discrete betaine intermediate. For stabilized ylides, the stepwise mechanism is generally more accepted, where the betaine is a distinct intermediate on the reaction pathway. nih.gov However, for lithium-free Wittig reactions, strong evidence suggests that the reaction proceeds through a concerted, asynchronous [2+2] cycloaddition to directly form the oxaphosphetane, bypassing a formal betaine intermediate. wikipedia.orgorganic-chemistry.org In this model, the carbon-carbon bond formation is significantly more advanced in the transition state than the phosphorus-oxygen bond formation.

Influence of Reaction Conditions on Mechanistic Progression (e.g., Lithium Salt Effects)

Reaction conditions, particularly the presence of lithium salts, can have a profound impact on the mechanism and stereochemical outcome of the Wittig reaction. wikipedia.org Lithium cations can coordinate to the oxygen atom of the betaine intermediate, stabilizing it and potentially altering the rates of cyclization and retro-Wittig reactions. nih.gov This stabilization can lead to equilibration between the diastereomeric betaines, which can in turn affect the final E/Z ratio of the alkene product. For stabilized ylides, which typically favor the formation of the more thermodynamically stable E-alkene, the presence of lithium salts can further enhance this selectivity. wikipedia.org

Participation in Advanced Carbon-Carbon Bond Forming Transformations

Beyond its traditional role in the olefination of aldehydes and ketones, Acetamide, 2-(triphenylphosphoranylidene)- and related stabilized ylides have been employed in more advanced carbon-carbon bond-forming reactions, demonstrating their versatility in modern organic synthesis.

Stereoselective Olefination of N-Sulfonyl Imines

A significant application of stabilized ylides is in the stereoselective olefination of N-sulfonyl imines. This reaction provides a powerful method for the synthesis of α,β-unsaturated amides with high control over the geometry of the newly formed double bond. The electronic and steric properties of the N-sulfonyl group on the imine play a crucial role in directing the stereochemical outcome of the reaction.

Research has shown that by carefully selecting the N-sulfonyl group, the olefination reaction with semistabilized ylides can be tuned to selectively produce either the Z- or E-isomer of the conjugated alkene with high stereoselectivity (>99:1). organic-chemistry.orgnih.gov While direct data for Acetamide, 2-(triphenylphosphoranylidene)- in this specific reaction is not extensively detailed in the provided search results, the principles governing the reactivity of stabilized ylides with N-sulfonyl imines are applicable. The reaction proceeds through a similar mechanism involving nucleophilic attack of the ylide on the imine carbon, followed by the formation of an aza-analog of the oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.

The stereoselectivity is thought to be controlled during the initial nucleophilic addition step, where the steric and electronic interactions between the ylide, the imine substituents, and the N-sulfonyl group dictate the preferred transition state geometry.

Below is a representative table illustrating the tunable stereoselectivity that can be achieved in the olefination of N-sulfonyl imines with stabilized phosphorus ylides, based on the findings for related systems.

| Entry | Imine Substituent (R¹) | N-Sulfonyl Group | Ylide Substituent (R²) | Product | Yield (%) | Z:E Ratio |

|---|---|---|---|---|---|---|

| 1 | C₆H₅ | Ts | -C(O)NH₂ | α,β-Unsaturated Amide | 85 | >99:1 |

| 2 | 4-MeOC₆H₄ | Ts | -C(O)NH₂ | α,β-Unsaturated Amide | 92 | >99:1 |

| 3 | 4-ClC₆H₄ | Bs | -C(O)NH₂ | α,β-Unsaturated Amide | 88 | 1:>99 |

| 4 | 2-Thienyl | Ns | -C(O)NH₂ | α,β-Unsaturated Amide | 75 | >99:1 |

| 5 | n-Pr | Ts | -C(O)NH₂ | α,β-Unsaturated Amide | 95 | 98:2 |

Note: The data in this table is illustrative of the high stereoselectivity achievable in the olefination of N-sulfonyl imines with stabilized ylides, based on analogous systems. "Ts" represents the tosyl group, "Bs" represents the brosyl group, and "Ns" represents the nosyl group.

Conjugate (Michael) Addition Reactions with Activated Alkenes and Alkynes

Acetamide, 2-(triphenylphosphoranylidene)-, also known as (acetylmethylene)triphenylphosphorane, participates in conjugate (Michael) addition reactions with a variety of electron-deficient alkenes and alkynes. This reactivity is a cornerstone of its synthetic utility, enabling the formation of new carbon-carbon bonds. The reaction, in a broader sense, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this context, the phosphorus ylide acts as the nucleophilic species.

The general mechanism for the Michael addition involves the attack of the nucleophile on the β-carbon of the activated alkene or alkyne, leading to the formation of an enolate intermediate. This intermediate is then protonated to yield the final adduct. chem-station.com Tertiary phosphines are known to catalyze Michael additions by generating a zwitterionic species in situ, which then acts as a base to activate the pronucleophile. nih.gov

| Reactant Class | Specific Examples | Reaction Conditions | Key Findings |

|---|---|---|---|

| Activated Alkenes | Cinnamates, crotonates, coumarins, sulfones, chalcones, isopropylidenemalononitrile (B78258), ethyl 2-cyano-3-methyl-2-butenoate. nih.gov | Solvent-free conditions, sometimes requiring heat (>150 °C) for less activated substrates. nih.gov | The reaction proceeds without the need for a catalyst or radical initiator. Highly activated alkenes react at room temperature. nih.gov |

| Activated Alkynes | Propiolates, acetylacetylene, tosylacetylene. nih.gov | Bisphosphine-catalyzed conditions. nih.gov | Bisphosphines show anchimeric assistance, stabilizing phosphonium (B103445) intermediates and facilitating cyclization in mixed double-Michael reactions. nih.gov |

| Azoalkenes | Generated in situ from α-halohydrazones. frontiersin.org | Mild conditions, often using a sterically hindered base like Hunig's base. frontiersin.org | The addition of P-nucleophiles to azoalkenes is faster than competing Diels-Alder or Michael additions of π-nucleophiles. frontiersin.org |

Research has shown that the phospha-Michael addition of P(O)-H bonds to internal alkenes can be achieved under solvent-free conditions, with reactivity dependent on the activation of the alkene. nih.gov For instance, highly activated acceptors like isopropylidenemalononitrile react readily at room temperature, while less activated substrates such as ethyl cinnamate (B1238496) require heating. nih.gov

In reactions with electron-deficient acetylenes, the addition of a phosphine (B1218219) catalyst triggers the conjugate addition. nih.gov The resulting vinyl anion can then participate in subsequent reactions. This methodology has been applied to the synthesis of various heterocyclic compounds. nih.gov

Phosphine-Catalyzed Asymmetric Addition Reactions for Enantioenriched Products

The development of chiral phosphine catalysts has enabled the asymmetric addition of nucleophiles, including phosphorus ylides, to activated alkenes and alkynes, leading to the synthesis of enantioenriched products. These reactions are of significant interest in medicinal chemistry and materials science. Chiral tertiary phosphines are versatile Lewis base catalysts that can promote a wide range of asymmetric transformations. researchgate.net

The mechanism of these reactions often involves the formation of a chiral phosphonium enolate intermediate, which then reacts with an electrophile. The stereochemical outcome of the reaction is controlled by the chiral environment created by the phosphine ligand.

| Reaction Type | Catalyst/Ligand | Substrates | Product Type | Enantioselectivity |

|---|---|---|---|---|

| [3+2] Cycloaddition | Chiral Phosphine | DPP-imines and allenoates | Indole (B1671886) derivatives | Up to 95% ee researchgate.net |

| [3+2] Cycloaddition | Chiral Phosphine | Alleny methyl ketone and exocyclic enones | Cycloadducts | Not specified researchgate.net |

| [4+2] Cycloaddition | Chiral Phosphine | Allenoates and cyclic ketimines | Cycloadducts | Not specified researchgate.net |

| Propargylic Substitution | Nickel/Ferrocene-derived oxazoline (B21484) phosphine ligands | Propargyl acetates and P-nucleophiles | Axially chiral allene-phosphines | Up to 85% ee nih.gov |

| Cyclization of Silyloxyenynes | Cationic Palladium or Gold Phosphine Complexes | 1,6- and 1,5-silyloxyenynes | Chiral cyclopentane (B165970) derivatives | Up to 94% ee nih.gov |

Recent advancements have seen the development of bifunctional chiral phosphines that incorporate a secondary functional group capable of interacting with the substrate, thereby enhancing stereocontrol. These catalysts have been successfully employed in a variety of reactions, including cycloadditions and annulations. For example, a phosphine-catalyzed asymmetric [3+2] cycloaddition of DPP-imines with allenoates has been developed to produce indole derivatives with high enantioselectivity. researchgate.net

Cysteine-Catalyzed Enantioselective Intramolecular Rauhut-Currier Reactions

The Rauhut-Currier reaction, a carbon-carbon bond-forming reaction, typically involves the dimerization of activated alkenes catalyzed by nucleophiles like tertiary phosphines or amines. acs.org The intramolecular version of this reaction is a powerful tool for the construction of cyclic systems. While traditionally catalyzed by phosphines, recent research has explored the use of amino acids, such as cysteine and its derivatives, as organocatalysts for enantioselective intramolecular Rauhut-Currier reactions. nih.govnih.govresearchgate.net

Protected cysteine derivatives have been found to be highly effective catalysts, affording products in high yields and with excellent enantioselectivities. nih.govresearchgate.net The mechanism is believed to involve the formation of a chiral enolate intermediate through the addition of the cysteine catalyst to one of the enone moieties. This is followed by an intramolecular Michael addition and subsequent catalyst elimination. The presence of additives like water and the choice of counterion (e.g., potassium) can significantly enhance the enantioselectivity of the reaction. nih.gov

This methodology has been applied to the synthesis of various cyclic compounds, including those with different ring sizes. nih.govresearchgate.net Mechanistic studies suggest that the absolute stereochemistry of the product is determined by the transition state of the intramolecular cyclization step. nih.gov

Reactivity in Heterocyclic Synthesis and Ring System Construction

Acetamide, 2-(triphenylphosphoranylidene)- and related phosphorus ylides are valuable reagents in the synthesis of a wide variety of heterocyclic compounds. scispace.comamazonaws.comnih.gov Their reactivity allows for the construction of diverse ring systems through various reaction pathways, most notably the Wittig reaction and its intramolecular variants, as well as cycloaddition and annulation reactions.

The intramolecular aza-Wittig reaction is a particularly powerful method for the synthesis of N-heterocycles. scispace.com This reaction involves the in situ formation of an iminophosphorane from an azide, which then reacts with an intramolecular carbonyl group (aldehyde, ketone, ester, etc.) to form a cyclic imine. This can be further reduced to the corresponding saturated heterocycle. This strategy has been employed in the total synthesis of complex natural products. scispace.com

Phosphine-catalyzed annulation reactions provide another versatile route to heterocyclic systems. For example, a phosphine-promoted intramolecular Rauhut–Currier reaction can be coupled with an intramolecular Wittig process to assemble diquinane structures under metal-free and neutral conditions. rsc.org

General Nucleophilic Behavior with Electron-Deficient Compounds (beyond Carbonyls)

While the Wittig reaction with carbonyl compounds is the most well-known reaction of phosphorus ylides, Acetamide, 2-(triphenylphosphoranylidene)- also exhibits nucleophilic character towards a range of other electron-deficient compounds. This reactivity expands its synthetic utility beyond olefination.

The ylide can react with electron-deficient alkenes and alkynes in Michael-type additions, as discussed previously. Furthermore, it can react with other electrophilic species. For instance, the reaction of stabilized phosphorus ylides with ninhydrin, a highly electron-poor tricarbonyl compound, leads to the formation of electron-deficient alkenes through an intermolecular Wittig reaction. researchgate.net

The nucleophilic addition of phosphines to electron-deficient acetylenes generates highly reactive zwitterionic intermediates. researchgate.net These intermediates can be trapped by various electrophiles, including proton sources, leading to the formation of vinylphosphonium salts. These salts can then undergo further transformations, such as Michael addition with a conjugate base to form new stabilized ylides. researchgate.net

Reactivity with Isocyanates and Potential for Trimerization Catalysis

Acetamide, 2-(triphenylphosphoranylidene)- can react with isocyanates, which are electrophilic due to the electron-withdrawing nature of the nitrogen and oxygen atoms. This reactivity can lead to the formation of new C-N and C-C bonds. One of the key applications in this area is the potential for catalysis of isocyanate trimerization.

The trimerization of isocyanates to form isocyanurates is an important industrial process, particularly in the production of polyurethanes. tue.nl This reaction can be catalyzed by a variety of Lewis bases, including tertiary amines and phosphines. tue.nlgoogle.com The mechanism of Lewis base-catalyzed trimerization is thought to involve the nucleophilic attack of the catalyst on the isocyanate to form a zwitterionic intermediate. This intermediate then reacts with two more isocyanate molecules in a stepwise manner to form the trimer and regenerate the catalyst. tue.nl

While specific studies detailing the use of Acetamide, 2-(triphenylphosphoranylidene)- as a catalyst for isocyanate trimerization are not prevalent in the provided search results, the general reactivity of phosphines and related compounds suggests its potential in this area. google.comresearchgate.netgoogle.comrsc.org

Metalation and Derivatives Reactivity

The α-carbon of Acetamide, 2-(triphenylphosphoranylidene)- is acidic and can be deprotonated by a strong base to form a metalated derivative. This process, known as metalation, generates a new nucleophilic species with altered reactivity compared to the parent ylide.

Metalated phosphorus ylides can be considered as bidentate ligands and have been used in coordination chemistry. The metalated carbon can act as a nucleophile, while the phosphorus atom can coordinate to a metal center. This has implications for catalysis and the synthesis of organometallic complexes.

The reactivity of these metalated derivatives can be harnessed in various synthetic transformations. For example, they can react with a range of electrophiles, including alkyl halides, carbonyl compounds, and epoxides, to form new carbon-carbon bonds. The specific reactivity will depend on the nature of the metal counterion and the reaction conditions.

Stereochemical Control and Selectivity in Reactions Involving Acetamide, 2 Triphenylphosphoranylidene

Factors Governing E/Z-Stereoselectivity in Wittig Olefination

The geometry of the alkene product in a Wittig reaction is determined during the initial stages of the reaction, specifically in the formation of the oxaphosphetane intermediate. The relative energies of the transition states leading to the syn and anti oxaphosphetanes dictate the final Z/E ratio of the alkene. For stabilized ylides such as Acetamide (B32628), 2-(triphenylphosphoranylidene)-, the reaction generally exhibits a high degree of E-selectivity. wikipedia.orgmasterorganicchemistry.com

Phosphorus ylides are broadly classified as stabilized, semi-stabilized, and non-stabilized, based on the nature of the substituent attached to the carbanionic carbon. Acetamide, 2-(triphenylphosphoranylidene)- is a stabilized ylide due to the presence of the electron-withdrawing acetamide group, which delocalizes the negative charge on the α-carbon. masterorganicchemistry.com This stabilization has a profound effect on the ylide's reactivity and the stereochemical course of the Wittig reaction.

Non-stabilized ylides , which typically have alkyl or hydrogen substituents, are highly reactive. Their reactions with aldehydes are generally under kinetic control and proceed via a puckered transition state that minimizes steric interactions between the substituents on the aldehyde and the ylide. This leads to the preferential formation of a syn-oxaphosphetane, which subsequently decomposes to the (Z)-alkene. adichemistry.com

Stabilized ylides , like Acetamide, 2-(triphenylphosphoranylidene)-, are less reactive and their reactions are often considered to be under thermodynamic control, although there is significant evidence for kinetic control as well. nih.govacs.org The decreased reactivity allows for a greater degree of organization in the transition state. The initial cycloaddition step is often reversible, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane, which then decomposes to the (E)-alkene. adichemistry.com However, a modern interpretation suggests that even for stabilized ylides, the reaction is under kinetic control, but the transition state leading to the anti-oxaphosphetane is lower in energy. nih.govacs.org The high (E)-selectivity of stabilized ylides is a general and reliable trend in the Wittig reaction. wikipedia.org

An illustrative comparison of the stereoselectivity of stabilized versus non-stabilized ylides is presented below.

| Ylide Type | Substituent on Ylide Carbon | Typical Selectivity | Predominant Alkene Isomer |

| Non-stabilized | Alkyl, H | Z-selective | (Z)-alkene |

| Stabilized | -C(O)R, -C(O)OR, -C(O)NHR | E-selective | (E)-alkene |

For many years, the high (E)-selectivity of stabilized ylides was explained by a reversible formation of the oxaphosphetane intermediate, which would allow for equilibration to the more thermodynamically stable trans-disubstituted oxaphosphetane. This would then lead to the (E)-alkene under thermodynamic control. adichemistry.com

However, substantial evidence now suggests that for most Wittig reactions, including those with stabilized ylides conducted under lithium-salt-free conditions, the formation of the oxaphosphetane is irreversible and therefore under kinetic control. nih.govacs.orglibretexts.org The preference for the (E)-alkene arises from the fact that the transition state leading to the anti-oxaphosphetane is lower in energy than the transition state leading to the syn-oxaphosphetane. nih.gov This is attributed to the late, product-like transition state for stabilized ylides, where steric and electronic factors favoring the anti arrangement are more pronounced. researchgate.net

The substituents on the phosphorus atom of the ylide can also influence the stereochemical outcome of the Wittig reaction. While triphenylphosphine (B44618) is the most common phosphine (B1218219) used to prepare ylides, including Acetamide, 2-(triphenylphosphoranylidene)-, variations in the electronic and steric nature of the aryl or alkyl groups on the phosphorus can modulate the selectivity. For stabilized ylides, the effect of phosphorus substituents on stereoselectivity is generally less pronounced than for non-stabilized ylides. However, the use of phosphites to generate phosphoranes can lead to a new class of phosphorus ylides that exhibit high E selectivity with semi-stabilizing groups. organic-chemistry.org

Computational studies have provided significant insight into the transition state geometries of the Wittig reaction. The stereoselectivity is determined by a delicate balance of several interactions within the developing four-membered ring of the oxaphosphetane. researchgate.net

For stabilized ylides, the transition state is thought to be more planar than for non-stabilized ylides. In this more planar arrangement, dipole-dipole interactions between the ylide and the carbonyl compound become significant. The alignment of these dipoles in an anti-parallel fashion in the transition state leading to the anti-oxaphosphetane is energetically favorable, thus promoting the formation of the (E)-alkene. researchgate.net Steric interactions (1,2 and 1,3 interactions) also play a role, but the electronic effects are often dominant for stabilized ylides.

Strategies for Achieving High Stereoselectivity

While the reaction of Acetamide, 2-(triphenylphosphoranylidene)- with aldehydes is expected to be highly (E)-selective, certain strategies can be employed to further enhance this selectivity or, in some cases, to alter it.

The addition of salts, particularly lithium halides, can have a profound effect on the stereochemical outcome of the Wittig reaction. wikipedia.orglibretexts.org For non-stabilized ylides, the presence of lithium salts often leads to a decrease in (Z)-selectivity or even a switch to (E)-selectivity. This is attributed to the coordination of the lithium cation to the betaine (B1666868) intermediate, which can facilitate its equilibration and alter the reaction pathway. nih.gov

In the case of stabilized ylides, the effect of lithium salts can be more complex. The presence of Li+ can stabilize betaine intermediates, potentially altering reaction rates and product selectivity. bris.ac.uk For instance, reactions of ketones with stabilized ylides are significantly accelerated in the presence of lithium salts. nih.gov While the inherent (E)-selectivity of stabilized ylides is already high, the addition of lithium halides can sometimes further enhance this selectivity by ensuring that any reversible pathways strongly favor the more stable anti intermediate. The use of certain additives can be a tool to fine-tune the stereochemical outcome of the Wittig reaction. mdpi.comnih.gov

Below is a hypothetical table illustrating the potential effect of lithium halide on the stereoselectivity of the reaction between Acetamide, 2-(triphenylphosphoranylidene)- and an aldehyde.

| Aldehyde | Conditions | E/Z Ratio |

| Benzaldehyde | Salt-free | >95:5 |

| Benzaldehyde | With LiBr | >98:2 |

| Cyclohexanecarboxaldehyde | Salt-free | >95:5 |

| Cyclohexanecarboxaldehyde | With LiBr | >98:2 |

Development of Highly Tunable Stereoselective Olefination Methods

The stereochemical outcome of the Wittig reaction is largely dictated by the stability of the phosphorus ylide. Acetamide, 2-(triphenylphosphoranylidene)-, being a stabilized ylide due to the electron-withdrawing nature of the acetamide group, generally favors the formation of (E)-alkenes. However, the demand for precise control over alkene geometry has spurred the development of methods to tune this inherent selectivity.

A significant advancement in this area involves the reaction of semi-stabilized ylides, a class that encompasses Acetamide, 2-(triphenylphosphoranylidene)-, with N-sulfonyl imines instead of traditional aldehyde substrates. Research has demonstrated that this approach allows for a high degree of tunability in stereoselectivity. By carefully selecting the electronic and steric properties of the N-sulfonyl group on the imine, chemists can direct the reaction to selectively produce either the (Z)- or (E)-isomer with exceptional control, often achieving stereoselectivities greater than 99:1. acs.orgberkeley.edu

The mechanism behind this tunability lies in the modulation of the reaction pathway. The nature of the N-sulfonyl group influences the relative rates of formation and collapse of the diastereomeric betaine intermediates, which ultimately dictates the final alkene geometry. This methodology represents a powerful strategy for accessing a wide array of conjugated alkenes with high isomeric purity.

Table 1: Illustrative Data on Tunable Stereoselective Olefination of a generic semi-stabilized ylide with N-sulfonyl Imines

| Entry | N-Sulfonyl Group | Solvent | Temperature (°C) | Z:E Ratio | Yield (%) |

| 1 | Ts (p-toluenesulfonyl) | THF | -78 to rt | >99:1 | 85 |

| 2 | Bs (benzenesulfonyl) | Toluene | 0 to rt | 95:5 | 82 |

| 3 | Ns (o-nitrobenzenesulfonyl) | CH2Cl2 | -78 to 0 | 5:95 | 90 |

| 4 | Ms (methanesulfonyl) | THF | -78 to rt | 90:10 | 78 |

Note: This table is a generalized representation based on published data for semi-stabilized ylides and is intended to illustrate the principle of tunability. Specific results for Acetamide, 2-(triphenylphosphoranylidene)- may vary.

Enantioselective Processes and Chiral Induction

The quest for enantiomerically pure compounds has driven the development of asymmetric variants of the Wittig reaction. While achieving high enantioselectivity in Wittig-type reactions is challenging, several strategies have been explored, including the use of chiral catalysts and the incorporation of chiral auxiliaries.

In the context of Acetamide, 2-(triphenylphosphoranylidene)-, one approach to induce chirality involves the modification of the acetamide moiety with a chiral auxiliary. By attaching a chiral group to the nitrogen atom of the acetamide, it is possible to create a chiral environment around the reacting center. This chiral auxiliary can then influence the facial selectivity of the ylide's attack on a prochiral aldehyde, leading to the preferential formation of one enantiomer of the resulting alkene. The development of such chiral stabilized ylides offers a pathway to asymmetric olefination. nih.gov

Another strategy involves the use of chiral catalysts that can differentiate between the enantiotopic faces of the substrate or the ylide. While less common for the Wittig reaction itself, related organocatalytic asymmetric reactions involving phosphorus ylides have shown promise. For instance, chiral ion pair catalysts have been successfully employed in the asymmetric Michael-type addition of phosphorus ylides to α,β-unsaturated ketones, demonstrating that chiral induction is feasible in reactions involving these nucleophiles. acs.org This opens avenues for exploring similar catalytic systems for enantioselective Wittig reactions with Acetamide, 2-(triphenylphosphoranylidene)-.

The design and synthesis of chiral phosphonamides have also been investigated as a means to achieve remarkable diastereofacial selectivity in asymmetric olefinations. These chiral reagents can exert significant stereochemical control during the formation of the carbon-carbon double bond.

Table 2: Conceptual Enantioselective Olefination with a Chiral Ylide

| Entry | Chiral Auxiliary on Acetamide | Aldehyde | Catalyst | Enantiomeric Excess (ee %) |

| 1 | (R)-Phenylethylamine derivative | Benzaldehyde | None | 65 |

| 2 | (S)-Proline derivative | Cyclohexanecarboxaldehyde | None | 72 |

| 3 | Camphor-derived lactam | 4-Nitrobenzaldehyde | Chiral Lewis Acid | 85 |

Note: This table is a conceptual representation of potential outcomes based on established principles of asymmetric synthesis and is for illustrative purposes.

Advanced Spectroscopic and Diffraction Characterization of Acetamide, 2 Triphenylphosphoranylidene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. For Acetamide (B32628), 2-(triphenylphosphoranylidene)-, a combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of the molecule's connectivity and chemical environment.

¹H NMR for Proton Environments and Conformational Analysis

The ¹H NMR spectrum of Acetamide, 2-(triphenylphosphoranylidene)- provides detailed information about the different proton environments within the molecule. The spectrum is characterized by distinct signals for the methyl, methine, and phenyl protons.

The protons of the three phenyl groups attached to the phosphorus atom typically appear as a complex multiplet in the aromatic region of the spectrum, generally between 7.4 and 7.8 ppm. The methine proton (=CH-P) is a key diagnostic signal and is influenced by coupling to the phosphorus atom. This proton usually appears as a doublet. The methyl protons (-C(O)CH₃) are observed as a singlet in the upfield region of the spectrum.

Table 1: ¹H NMR Spectroscopic Data for Acetamide, 2-(triphenylphosphoranylidene)-

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenyl-H | 7.40 - 7.80 | m | - |

| =CH-P | Data not available | d | Data not available |

| -C(O)CH₃ | Data not available | s | - |

Note: Specific chemical shift and coupling constant values can vary depending on the solvent and experimental conditions.

¹³C NMR for Carbon Backbone and Functional Group Confirmation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in Acetamide, 2-(triphenylphosphoranylidene)- gives rise to a distinct signal.

The spectrum typically shows signals for the methyl carbon, the carbonyl carbon, the ylidic carbon, and the carbons of the three phenyl rings. The carbonyl carbon signal is characteristically found in the downfield region of the spectrum. The ylidic carbon, directly attached to the phosphorus atom, exhibits coupling to the ³¹P nucleus, resulting in a doublet. The phenyl carbons also show characteristic shifts, with the carbon directly attached to the phosphorus (ipso-carbon) appearing as a doublet with a large coupling constant.

Table 2: ¹³C NMR Spectroscopic Data for Acetamide, 2-(triphenylphosphoranylidene)-

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -C(O)CH₃ | Data not available | q | - |

| C =O | Data not available | s | - |

| =C H-P | Data not available | d | Data not available |

| Phenyl C-ipso | Data not available | d | Data not available |

| Phenyl C-ortho | Data not available | d | Data not available |

| Phenyl C-meta | Data not available | d | Data not available |

| Phenyl C-para | Data not available | s | - |

Note: Specific chemical shift and coupling constant values can vary depending on the solvent and experimental conditions.

³¹P NMR for Phosphorus Chemical Environment

³¹P NMR spectroscopy is a highly specific technique for probing the chemical environment of the phosphorus atom. In Acetamide, 2-(triphenylphosphoranylidene)-, the phosphorus atom is pentavalent and part of a phosphonium (B103445) ylide structure. The ³¹P NMR spectrum of this compound shows a single resonance, indicating the presence of a single phosphorus environment. The chemical shift of this signal is characteristic of phosphorus ylides.

Table 3: ³¹P NMR Spectroscopic Data for Acetamide, 2-(triphenylphosphoranylidene)-

| Nucleus | Chemical Shift (δ, ppm) |

|---|---|

| ³¹P | Data not available |

Note: The chemical shift is typically referenced to an external standard, such as 85% H₃PO₄.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Acetamide, 2-(triphenylphosphoranylidene)- displays several characteristic absorption bands that confirm its structure.

A key feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The position of this band is sensitive to the electronic effects of the adjacent ylide functionality. The spectrum also shows characteristic absorptions for the C-H stretching and bending vibrations of the methyl and phenyl groups, as well as the P-C bond vibrations.

Table 4: Characteristic IR Absorption Bands for Acetamide, 2-(triphenylphosphoranylidene)-

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O stretch | ~1600 - 1650 | Strong |

| C-H stretch (aromatic) | ~3050 - 3100 | Medium |

| C-H stretch (aliphatic) | ~2850 - 3000 | Medium |

| P-Phenyl stretch | ~1435 | Strong |

| C-H bend (aromatic) | ~690 and ~750 | Strong |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (e.g., solid, solution).

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For Acetamide, 2-(triphenylphosphoranylidene)-, mass spectrometry confirms the molecular weight and provides insights into the stability of different parts of the molecule.

The mass spectrum typically shows a prominent molecular ion peak (M⁺) corresponding to the intact molecule. The fragmentation pattern often involves the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for this compound may include the loss of the acetyl group, cleavage of the P-C bonds, and fragmentation of the triphenylphosphine (B44618) moiety.

Table 5: Key Mass Spectrometry Data for Acetamide, 2-(triphenylphosphoranylidene)-

| m/z | Ion | Relative Intensity |

|---|---|---|

| 318 | [M]⁺ | Data not available |

| 277 | [M - C₂H₃O]⁺ | Data not available |

| 262 | [P(C₆H₅)₃]⁺ | Data not available |

| 183 | [P(C₆H₅)₂]⁺ | Data not available |

| 108 | [P(C₆H₅)]⁺ | Data not available |

Note: The relative intensities of the fragment ions can vary depending on the ionization method and the energy used.

X-ray Crystallography for Solid-State Molecular Architecture

While spectroscopic methods provide invaluable information about the structure and connectivity of a molecule in solution, X-ray crystallography offers a definitive view of its three-dimensional arrangement in the solid state. A single-crystal X-ray diffraction study of a compound provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and packing in the crystal lattice.

Table 6: Mentioned Compound Names

| Compound Name |

|---|

| Acetamide, 2-(triphenylphosphoranylidene)- |

| (acetylmethylene)triphenylphosphorane |

| trans-[TiCl₄(APPY-O)(THF)]·THF |

Determination of Absolute Configuration and Conformation

A definitive determination of the absolute configuration and the preferred solid-state conformation of "Acetamide, 2-(triphenylphosphoranylidene)-" requires single-crystal X-ray diffraction analysis. This technique would reveal the precise three-dimensional arrangement of the atoms in the crystal lattice, including the chirality at any stereocenters and the torsional angles that define the molecular shape. Without access to the crystallographic information file (CIF) or a detailed structural report, this information remains undetermined.

Analysis of Bond Lengths and Angles in the Ylide Moiety

A detailed analysis of the bond lengths and angles within the ylide moiety (P=C-C=O) is crucial for understanding the electronic nature of this functional group. Key parameters of interest would be the P=C and C-C bond lengths, which provide insight into the degree of resonance delocalization and the contribution of the ylidic and enolate resonance structures. The bond angles around the phosphorus and the ylidic carbon would further elucidate the geometry and hybridization of these atoms. This data is obtainable only through high-resolution crystal structure analysis, which is currently unavailable for this specific compound.

Computational and Theoretical Studies on Acetamide, 2 Triphenylphosphoranylidene Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical reactions involving phosphorus ylides. For Acetamide (B32628), 2-(triphenylphosphoranylidene)-, DFT calculations offer a detailed picture of reaction pathways, transition states, and the electronic factors governing its reactivity.

Exploration of Reaction Mechanisms and Transition State Geometries

DFT studies have been instrumental in mapping out the mechanistic pathways of reactions involving stabilized ylides. The general consensus for the Wittig reaction, for instance, supports a [2+2] cycloaddition mechanism where the ylide reacts with a carbonyl compound to form an oxaphosphetane intermediate. nih.govresearchgate.net This intermediate subsequently decomposes to yield the alkene and triphenylphosphine (B44618) oxide.

Computational analyses of analogous stabilized ylides have detailed the geometries of the transition states (TS) for both the formation and decomposition of the oxaphosphetane. nih.gov For stabilized ylides like Acetamide, 2-(triphenylphosphoranylidene)-, the transition state for the initial cycloaddition is often the rate-determining step. The geometry of this transition state is influenced by steric and electronic interactions between the ylide and the carbonyl compound. nih.gov

Table 1: Representative Calculated Geometries of Wittig Reaction Transition States for Stabilized Ylides This table presents typical geometric parameters for transition states in the Wittig reaction of stabilized ylides with aldehydes, based on DFT calculations.

| Parameter | Addition Transition State (TS1) | Elimination Transition State (TS2) |

| C-C Bond Formation (Å) | ~2.2 - 2.5 | N/A |

| P-O Bond Formation (Å) | ~1.9 - 2.2 | N/A |

| P-C Bond Length (Å) | ~1.7 - 1.8 | ~1.8 - 1.9 |

| C-O Bond Length (Å) | ~1.3 - 1.4 | ~1.4 - 1.5 |

Note: The values are generalized from studies on similar stabilized ylides and serve as an illustrative example.

Energetic Profiles of Key Steps in Olefination and Other Reactions

The energetic landscape of the Wittig reaction as calculated by DFT reveals the relative energies of reactants, intermediates, transition states, and products. For stabilized ylides, the formation of the oxaphosphetane intermediate is typically reversible, and the subsequent elimination of triphenylphosphine oxide is the irreversible step that drives the reaction forward. nih.gov

Table 2: Illustrative Energetic Profile for the Wittig Reaction of a Stabilized Ylide This table provides a representative energetic profile based on DFT calculations for the reaction of a stabilized ylide with an aldehyde.

| Species | Relative Free Energy (kcal/mol) |

| Reactants (Ylide + Aldehyde) | 0.0 |

| Addition Transition State (TS1) | +5 to +15 |

| Oxaphosphetane Intermediate | -10 to -20 |

| Elimination Transition State (TS2) | -5 to +5 |

| Products (Alkene + Ph₃PO) | -30 to -50 |

Note: These values are representative and can vary depending on the specific reactants, solvent, and level of theory used in the calculation.

Analysis of Electronic Structure, Charge Distribution, and Frontier Orbitals

Analysis of the electronic structure of Acetamide, 2-(triphenylphosphoranylidene)- provides fundamental insights into its reactivity. The negative charge on the ylidic carbon is delocalized onto the adjacent carbonyl group, which accounts for its "stabilized" nature. mdpi.com This delocalization reduces the nucleophilicity of the carbon atom compared to non-stabilized ylides.

Frontier molecular orbital (FMO) analysis is particularly revealing. The Highest Occupied Molecular Orbital (HOMO) is typically centered on the ylidic carbon, consistent with its role as the nucleophile in the Wittig reaction. The energy of the HOMO is a key indicator of the ylide's reactivity; a higher HOMO energy generally corresponds to greater nucleophilicity. The Lowest Unoccupied Molecular Orbital (LUMO) is associated with the P-C bond and the phenyl groups on the phosphorus atom. The HOMO-LUMO energy gap is a measure of the molecule's kinetic stability. mdpi.comnih.gov

Prediction and Rationalization of Reactivity and Stereoselectivity

A significant achievement of DFT calculations in the context of the Wittig reaction is the ability to predict and rationalize the stereochemical outcome. For stabilized ylides like Acetamide, 2-(triphenylphosphoranylidene)-, the reaction with aldehydes generally yields the (E)-alkene with high selectivity. nih.gov

DFT studies explain this preference by analyzing the energies of the competing transition states leading to the (E) and (Z) products. The transition state leading to the (E)-alkene is typically lower in energy due to a more favorable alignment of dipoles and reduced steric hindrance between the substituents on the ylide and the aldehyde. nih.govresearchgate.net For stabilized ylides, a strong dipole-dipole interaction in the transition state is a key factor governing the high E-selectivity. nih.gov

Molecular Dynamics Simulations

While DFT is excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of Acetamide, 2-(triphenylphosphoranylidene)- in solution. MD simulations could be employed to study:

Solvation Effects: How solvent molecules arrange around the ylide and how this affects its conformation and reactivity.

Conformational Dynamics: The rotational barriers around the C-C and C-P bonds and the preferred conformations of the molecule in different environments.

Reactant Association: The process by which the ylide and a carbonyl compound come together in solution prior to reaction.

To date, specific molecular dynamics simulation studies focused solely on Acetamide, 2-(triphenylphosphoranylidene)- are not widely reported in the literature. However, the methodology holds promise for a more complete understanding of its behavior in a condensed phase.

Quantum Chemical Approaches for Understanding Ylide Stability and Reactivity

Beyond standard DFT calculations, other quantum chemical methods contribute to a deeper understanding of the stability and reactivity of phosphorus ylides. The stability of Acetamide, 2-(triphenylphosphoranylidene)- arises from the delocalization of the negative charge from the α-carbon to the adjacent carbonyl group. researchgate.net This can be represented by resonance structures.

Quantum chemical calculations can quantify the extent of this charge delocalization and its effect on the geometry and electronic properties of the ylide. Methods such as Natural Bond Orbital (NBO) analysis can be used to study the interactions between the orbitals of the ylide carbon, the carbonyl group, and the phosphorus atom. These analyses provide a more quantitative picture of the electronic factors that stabilize the ylide and modulate its reactivity. The synthesis of stabilized phosphorus ylides from the reaction of triphenylphosphine, dialkyl acetylenedicarboxylates, and amides further underscores the importance of these stabilizing interactions. researchgate.netorgchemres.org

Solvation Models in Computational Chemistry for Realistic System Representation

In the computational and theoretical study of "Acetamide, 2-(triphenylphosphoranylidene)-", accurately representing the solvent environment is crucial for obtaining results that correlate well with experimental observations. Solvation models are computational methods designed to account for the effects of a solvent on the behavior of a solute molecule. These effects can significantly influence the geometry, electronic structure, reactivity, and spectroscopic properties of the compound. The choice of solvation model can impact the predicted outcomes of reactions involving this ylide, such as its well-known Wittig reaction. For a molecule like "Acetamide, 2-(triphenylphosphoranylidene)-", which possesses a polar carbonyl group and a charged phosphoranylidene moiety, interactions with solvent molecules are expected to be significant.

There are two primary approaches to modeling solvation in computational chemistry: explicit and implicit solvation models.

Explicit Solvation Models:

Explicit solvation models treat solvent molecules as individual entities interacting with the solute. This approach provides the most detailed and physically realistic representation of the solute-solvent system. In this model, a number of solvent molecules are placed around the solute molecule, and their interactions are calculated using quantum mechanics (QM) or, more commonly for a large number of solvent molecules, molecular mechanics (MM) force fields.

Key Features:

High Accuracy: Capable of capturing specific solute-solvent interactions such as hydrogen bonding and solvent structuring around the solute.

Computational Cost: This level of detail comes at a high computational expense due to the large number of atoms involved.

Dynamic Effects: Well-suited for use in molecular dynamics (MD) simulations to study the dynamic behavior of the solvated system over time.

Implicit Solvation Models (Continuum Models):

Implicit solvation models, also known as continuum models, represent the solvent as a continuous medium with a uniform dielectric constant, rather than as individual molecules. The solute is placed in a cavity within this dielectric continuum. The interactions between the solute and the solvent are then calculated based on the bulk properties of the solvent.

Key Features:

Computational Efficiency: Significantly less computationally demanding than explicit models, making them suitable for initial screenings and calculations on large molecules.

Averaged Effects: This model captures the average electrostatic effect of the solvent but generally does not account for specific, direct interactions like hydrogen bonds.

Common Models: Popular implicit solvation models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). The SMD model, for instance, is a universal solvation model that has been shown to provide good accuracy for a wide range of solvents. mdpi.com

Hybrid Implicit-Explicit Solvation Models:

To balance accuracy and computational cost, hybrid or mixed solvation models can be employed. wikipedia.org In this approach, the first solvation shell—the solvent molecules directly interacting with the solute—is treated explicitly, while the bulk solvent further away is represented by an implicit continuum. wikipedia.org This method can be particularly effective for systems where specific solute-solvent interactions play a critical role in the chemistry being studied. researchgate.net

Application and Research Findings

While specific computational studies focusing solely on the application of various solvation models to "Acetamide, 2-(triphenylphosphoranylidene)-" are not extensively documented in the provided context, the principles can be inferred from studies on similar Wittig reagents. For instance, research on other phosphorus ylides has demonstrated that the choice of solvent significantly influences reaction stereoselectivity. digitellinc.com

Computational investigations into Wittig reactions have shown that solvents with different polarities can alter the energy barriers of reaction pathways, thereby affecting the ratio of Z (cis) to E (trans) alkene products. digitellinc.com For example, non-polar solvents might favor one stereoisomer, while polar solvents might favor the other or lead to a mixture. researchgate.net

A common computational approach involves performing geometry optimizations and energy calculations in the gas phase, followed by single-point energy calculations using a solvation model to estimate the effect of the solvent. For a more rigorous analysis, geometry optimizations are performed directly within the solvent model.

Below is a hypothetical data table illustrating how different solvation models could be applied to study the properties of "Acetamide, 2-(triphenylphosphoranylidene)-". The values are for illustrative purposes to demonstrate the type of data generated in such computational studies.

| Solvation Model | Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) | Calculated HOMO-LUMO Gap (eV) |

| Gas Phase | None | 1.0 | 5.2 | 4.8 |

| SMD | Dioxane | 2.2 | 6.5 | 4.6 |

| PCM | Tetrahydrofuran (B95107) (THF) | 7.6 | 7.1 | 4.5 |

| SMD | Dimethyl Sulfoxide (DMSO) | 46.7 | 8.9 | 4.2 |

| Explicit (MD) | Water | 78.4 | Fluctuating (avg. ~9.5) | Fluctuating (avg. ~4.1) |

The data in this table illustrates that as the polarity of the solvent (indicated by the dielectric constant) increases, the calculated dipole moment of the solute is also expected to increase, indicating a greater polarization of the molecule by the solvent. Concurrently, the HOMO-LUMO gap tends to decrease in more polar solvents, which can suggest an increase in the reactivity of the compound. google.com Explicit solvent models, through molecular dynamics, would show fluctuations in these properties, providing a dynamic picture of the solvent's influence.

Applications of Acetamide, 2 Triphenylphosphoranylidene in Complex Organic Synthesis

Total Synthesis of Natural Products (e.g., Aigialomycin D)

The Wittig reaction is a cornerstone in the total synthesis of natural products, providing a reliable method for constructing alkene moieties with predictable stereochemistry. researchgate.netunigoa.ac.in Acetamide (B32628), 2-(triphenylphosphoranylidene)- and its derivatives play a crucial role in the synthesis of complex natural products, particularly macrolides and other polyketide structures. researchgate.netresearchgate.net

A significant example is its application in synthetic strategies targeting Aigialomycin D , a 14-membered resorcylic macrolide with potential anticancer and protein kinase inhibitory activity. chemdad.com Synthetic routes toward Aigialomycin D often require the formation of an α,β-unsaturated amide linkage within the macrocyclic structure. The Wittig olefination using an acetamide-derived phosphorane reagent is an effective method to install this key functional group. The reaction typically involves the condensation of the phosphorane with a suitable aldehyde precursor to form the desired (E)-alkene, which is a critical step in assembling the macrolactone backbone before cyclization. nih.govresearchgate.net

The general utility of acetamide-derived phosphoranes in natural product synthesis is highlighted by their ability to react with complex aldehydes late in a synthetic sequence, ensuring convergence and minimizing step count. unigoa.ac.in

Table 1: Application in Natural Product Synthesis

| Natural Product Target | Key Synthetic Step | Reagent Role | Reference |

|---|---|---|---|

| Aigialomycin D | Formation of α,β-unsaturated amide moiety in the macrocycle precursor. | Stereoselective olefination to install the (E)-alkene. | , chemdad.com |

Synthesis of Biologically Active Molecules and Chiral Compounds

The synthesis of biologically active molecules often necessitates precise control over molecular geometry and the introduction of specific functional groups. nih.govrsc.org Acetamide, 2-(triphenylphosphoranylidene)- is instrumental in this area, as the α,β-unsaturated amide motif it generates is a common feature in many pharmacologically relevant compounds. nih.gov

This reagent is particularly useful in the synthesis of chiral molecules. While the reagent itself is achiral, it is frequently employed in reactions with chiral aldehydes. In such cases, the stereochemical integrity of the adjacent centers is typically maintained, allowing for the diastereoselective synthesis of complex chiral structures. Furthermore, advancements in asymmetric synthesis have led to the development of chiral phosphine (B1218219) ligands and related reagents that can induce enantioselectivity in Wittig-type reactions, expanding the toolkit for creating single-enantiomer therapeutics. rsc.orgnih.gov

The resulting unsaturated amide products can serve as precursors for a variety of other functionalities or act as key structural elements that contribute to the biological profile of the target molecule. researchgate.net

Construction of Electron-Deficient Alkenes with Controlled Stereochemistry